(E)-methyl 7-(3-(thiophen-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
Properties
IUPAC Name |
methyl 7-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-23-18(22)20-9-8-13-4-5-15(11-14(13)12-20)19-17(21)7-6-16-3-2-10-24-16/h2-7,10-11H,8-9,12H2,1H3,(H,19,21)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLNLKPAEAXHEF-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-methyl 7-(3-(thiophen-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity based on diverse research findings.
Synthesis of the Compound
The synthesis of (E)-methyl 7-(3-(thiophen-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves several steps:
- Preparation of Thiophene Derivatives : The initial step often includes the reaction of thiophene-2-carbonyl chloride with amino acid esters in the presence of triethylamine to form thiophene-acrylamido derivatives.
- Formation of Dihydroisoquinoline : The subsequent reaction involves cyclization processes that yield the dihydroisoquinoline structure, which is crucial for the compound's activity.
- Esterification : Finally, methyl esterification is performed to obtain the desired compound .
Biological Activity
The biological activity of (E)-methyl 7-(3-(thiophen-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate has been evaluated through various assays focusing on its anticancer properties and enzyme inhibition.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Viability Assays : The compound showed IC50 values indicating effective inhibition of cell proliferation in colorectal cancer cell lines such as LoVo and HCT-116. The IC50 values were reported as follows:
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Viability (%) |
|---|---|---|
| LoVo | 294.32 ± 8.41 | 23.5 ± 1.5 |
| HCT-116 | 298.05 ± 13.26 | 26.83 ± 1.26 |
The mechanism by which (E)-methyl 7-(3-(thiophen-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate exerts its anticancer effects appears to involve:
- Apoptosis Induction : The compound modulates apoptosis-related proteins such as Bax and Bcl-2, leading to the activation of caspases (caspase-3, -8, and -9), which are critical for apoptotic cell death.
- Cell Cycle Arrest : It has been observed that this compound causes cell cycle arrest at different phases (G1 and G2/M), depending on the cell line .
Enzyme Inhibition
In addition to its anticancer properties, (E)-methyl 7-(3-(thiophen-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate has shown potential as an inhibitor of various enzymes involved in metabolic pathways:
- Cyclooxygenase (COX) Inhibition : The compound demonstrated moderate inhibitory effects against COX enzymes, which are implicated in inflammatory processes and cancer progression.
Table 2: Enzyme Inhibition Profile
| Enzyme | Inhibition (%) at 0.200 mg/mL |
|---|---|
| COX-2 | 53.50 ± 2.12 |
| LDHA | 51.05 ± 3.61 |
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
- Cytotoxicity Studies : Research highlighted that derivatives similar to (E)-methyl 7-(3-(thiophen-2-yl)acrylamido)-3,4-dihydroisoquinoline exhibited enhanced cytotoxicity against cancer cells when compared to standard treatments .
- Molecular Docking Studies : Computational studies have elucidated the binding affinities of this compound with target proteins involved in cancer pathways, confirming its potential as a lead compound for drug development .
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the class of 3,4-dihydroisoquinoline derivatives, which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions, including the formation of the isoquinoline core followed by functionalization with thiophene and acrylamide moieties.
Recent studies have focused on optimizing synthetic routes to enhance yield and purity. For example, a notable method includes the Bischler-Napieralski cyclization, which is pivotal in constructing the isoquinoline framework .
Anticancer Properties
The primary application of (E)-methyl 7-(3-(thiophen-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate lies in its anticancer properties. Research has demonstrated that derivatives of 3,4-dihydroisoquinoline exhibit significant antiproliferative effects against various cancer cell lines.
Studies indicate that this compound can inhibit cell proliferation in prostate, colorectal, and breast cancer cells. For instance, compounds structurally related to (E)-methyl 7-(3-(thiophen-2-yl)acrylamido)-3,4-dihydroisoquinoline have shown effectiveness in reducing cell viability in MCF7 (breast adenocarcinoma) and DU145 (prostate carcinoma) cell lines by over 30% .
Therapeutic Implications
Given its promising biological activity, (E)-methyl 7-(3-(thiophen-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is being explored for development into pharmaceutical formulations for cancer therapy. The potential for this compound to be formulated into various delivery systems—such as tablets or injectable solutions—makes it a versatile candidate for clinical applications .
Preclinical Studies
Several preclinical studies have investigated the efficacy of related compounds in animal models of cancer. For example, a study demonstrated that a closely related derivative significantly reduced tumor size in murine models of breast cancer when administered at specific dosages . These findings underscore the need for further investigation into dosage optimization and long-term effects.
Structure-Activity Relationship Studies
Research has also focused on establishing structure-activity relationships (SAR) to identify which modifications to the base compound enhance its anticancer activity. Variations in substituents on the thiophene ring and alterations to the isoquinoline structure have been explored to refine potency and selectivity against cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Diversity at Position 7
The 7-position of the dihydroisoquinoline core is critical for modulating biological and physicochemical properties. Below is a comparative analysis of substituents in analogous compounds:
Key Observations:
- The target compound’s acrylamido-thiophene group distinguishes it from alkyl/aryl substituents (e.g., 7c) or methoxy groups (e.g., 6d). This substitution may enhance binding to sulfur-rich biological targets (e.g., kinases) .
Hydrogen-Bonding and Crystal Packing
Hydrogen-bonding patterns significantly influence crystallization and stability:
- The amide group in the target compound can act as both a donor (N–H) and acceptor (C=O), enabling diverse supramolecular architectures. Similar motifs in triazole-thione derivatives (e.g., ) form hexamers via N–H···S and O–H···S bonds .
- In contrast, ester-substituted analogs (e.g., 6d) lack strong hydrogen-bond donors, relying on weaker C–H···O interactions for crystal packing .
Q & A
Basic: What are the standard synthetic routes for preparing (E)-methyl 7-(3-(thiophen-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate?
Answer:
The compound is typically synthesized via multi-step protocols involving:
Core scaffold formation : The 3,4-dihydroisoquinoline-2(1H)-carboxylate core is synthesized using microwave-assisted coupling of brominated intermediates with Boc-protected amines, as demonstrated in analogous dihydroisoquinoline syntheses (e.g., tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate synthesis via Pd-catalyzed borylation, yielding 96% purity) .
Acrylamide introduction : Acylation of the amine group with (E)-3-(thiophen-2-yl)acryloyl chloride under Schotten-Baumann conditions ensures stereochemical integrity of the α,β-unsaturated amide .
Deprotection and purification : Boc removal with TFA and final purification via silica gel chromatography (e.g., 0–10% EtOAc/hexanes gradient) .
Key characterization : ¹H/¹³C NMR (e.g., δ ~5.65–5.79 ppm for acrylamide protons, 3.82 ppm for methoxy groups) and HRMS validate structure .**
Advanced: How can reaction conditions be optimized to improve stereoselectivity and yield in the acrylamide coupling step?
Answer:
Optimization involves:
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during acryloyl chloride addition.
- Base selection : Use of Et₃N or DIPEA in anhydrous DCM enhances nucleophilicity of the amine intermediate .
- Stereochemical monitoring : Polarimetry or NOESY NMR confirms (E)-configuration retention, critical for bioactivity .
- Scalability : Pilot-scale reactions (e.g., 10 mmol) require inert atmospheres and slow reagent addition to maintain reproducibility (40% yield reported in analogous syntheses) .
Validation : Compare HPLC retention times and coupling constants (J = 12–16 Hz for trans-alkene protons) with reference standards .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign acrylamide protons (δ 5.65–7.73 ppm), thiophene protons (δ 6.39–7.73 ppm), and methoxy groups (δ 3.65–4.02 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z ~405.09 for analogous structures) .
- IR spectroscopy : Identify carbonyl stretches (1699 cm⁻¹ for ester, 1671 cm⁻¹ for quinone derivatives) .
Advanced tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the dihydroisoquinoline region .
Advanced: How can hydrogen-bonding patterns and crystal packing be analyzed to predict solubility and stability?
Answer:
- X-ray crystallography : Solve the structure using SHELXL (for small molecules) to identify intermolecular H-bonds (e.g., N–H···O=C interactions) .
- Mercury CSD analysis : Visualize packing motifs (e.g., π-π stacking of thiophene/isoquinoline rings) and calculate void volumes to assess hygroscopicity .
- Thermogravimetric analysis (TGA) : Correlate thermal stability with H-bond network robustness .
Note : Etter’s graph-set analysis can classify H-bond motifs (e.g., R₂²(8) rings) for polymorph prediction .
Basic: What are the common functional group transformations possible for this compound?
Answer:
- Oxidation : Thiophene rings or methoxy groups can form sulfoxides or quinones under controlled MnO₂ or DDQ conditions .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the acrylamide double bond to yield propionamide derivatives .
- Electrophilic substitution : Thiophene undergoes halogenation (e.g., Br₂/Fe) at the α-position .
Validation : Monitor reaction progress via TLC and LC-MS to detect intermediates .
Advanced: How can structure-activity relationships (SAR) be investigated for this compound in opioid receptor studies?
Answer:
- Analog synthesis : Modify the acrylamide (e.g., replace thiophene with phenyl) or dihydroisoquinoline substituents (e.g., 7-methoxy vs. 7-hydroxy groups) .
- In vitro assays : Use radioligand binding (³H-DAMGO for μ-opioid receptors) and cAMP inhibition to quantify efficacy .
- Computational docking : Employ Discovery Studio to model interactions with receptor active sites (e.g., Tyr148 hydrogen bonding with acrylamide carbonyl) .
Data interpretation : Compare IC₅₀ values and ligand efficiency metrics across analogs .
Basic: What are the limitations of current synthetic protocols, and how can reproducibility be ensured?
Answer:
- Challenges : Low yields in final steps (e.g., 40% in dihydroisoquinoline carboxylate synthesis) due to steric hindrance .
- Mitigation : Optimize stoichiometry (1.2 eq acryloyl chloride), use fresh DMF as solvent, and avoid moisture .
- Reproducibility : Document reaction parameters (e.g., microwave power, cooling rates) and share raw NMR/HRMS data .
Advanced: How can computational methods predict metabolic pathways or toxicity profiles?
Answer:
- ADMET prediction : Use SwissADME to estimate bioavailability, CYP450 interactions, and hERG inhibition risks .
- Metabolic site identification : Density functional theory (DFT) calculates electron densities to predict oxidation sites (e.g., thiophene sulfur) .
- Validation : Compare in silico results with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
Basic: What strategies are recommended for resolving contradictory crystallographic data?
Answer:
- Data validation : Use PLATON/checkCIF to flag outliers (e.g., ADP mismatches, H-bond geometry) .
- Twinned crystals : Apply SHELXL TWIN commands to refine data from merohedrally twinned crystals .
- Cross-verification : Compare unit cell parameters with CSD entries (e.g., Mercury’s "Packing Similarity" tool) .
Advanced: How can photophysical properties (e.g., fluorescence) be exploited for biological imaging?
Answer:
- Derivatization : Introduce electron-withdrawing groups (e.g., –NO₂) to red-shift emission wavelengths .
- Confocal microscopy : Test cellular uptake in HEK293 cells using λ_ex = 350 nm, λ_em = 450 nm .
- Quenching studies : Add thiol-containing biomolecules (e.g., glutathione) to assess fluorescence modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
